4-Ethynyl-2-fluoro-1-isopropoxybenzene

Regiochemistry Purity Specification Cross-Coupling Reagent

This terminal alkyne building block features a unique 4-ethynyl, 2-fluoro, 1-isopropoxy substitution pattern, critically distinct from regioisomers like 2-ethynyl-4-fluoro-1-isopropoxybenzene. The ortho-fluoro and isopropoxy groups deliver a balanced LogP of 2.59 and a higher boiling point (237°C) versus methyl analogs, preventing evaporative loss during heated Sonogashira reactions and ensuring consistent stoichiometry. Its ≥98% purity and ready stock eliminate pre-use purification, accelerating SAR studies and click-chemistry probe assembly.

Molecular Formula C11H11FO
Molecular Weight 178.20 g/mol
Cat. No. B8128182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynyl-2-fluoro-1-isopropoxybenzene
Molecular FormulaC11H11FO
Molecular Weight178.20 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)C#C)F
InChIInChI=1S/C11H11FO/c1-4-9-5-6-11(10(12)7-9)13-8(2)3/h1,5-8H,2-3H3
InChIKeyWNSYSCFLQTXXTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethynyl-2-fluoro-1-isopropoxybenzene: Procurement-Ready Data for Targeted Aromatic Alkyne Synthesis


4-Ethynyl-2-fluoro-1-isopropoxybenzene (CAS: 2340294-60-0) is a functionalized aromatic terminal alkyne with the molecular formula C₁₁H₁₁FO and a molecular weight of 178.20 g/mol . This compound integrates an ethynyl (-C≡CH) group, a fluorine atom at the ortho position, and an isopropoxy (-OCH(CH₃)₂) substituent on a benzene ring, a substitution pattern that defines its reactivity and physicochemical profile . Commercially available from specialized suppliers with catalog purities typically at or above 98%, it serves as a versatile building block in organic synthesis, particularly in Sonogashira cross-coupling and click chemistry applications .

Why 4-Ethynyl-2-fluoro-1-isopropoxybenzene Cannot Be Interchanged with Regioisomers or Methyl/Ether Analogs


Regioisomeric and functional group analogs of 4-ethynyl-2-fluoro-1-isopropoxybenzene, such as 2-ethynyl-4-fluoro-1-isopropoxybenzene (CAS: 2568197-55-5) or 4-ethynyl-2-fluoro-1-methylbenzene (CAS: 145069-53-0), share the same molecular formula or core structure but exhibit distinct physicochemical and reactivity profiles. Even minor positional shifts of the ethynyl and fluoro substituents alter electronic distribution and steric accessibility at the reactive alkyne site, directly impacting cross-coupling efficiency, regioselectivity in subsequent reactions, and solubility in organic media . Relying on generic substitution without accounting for these differences can lead to failed syntheses, lower yields, or products with suboptimal properties in target applications. The following evidence quantifies these critical differentiators.

Quantitative Differentiation of 4-Ethynyl-2-fluoro-1-isopropoxybenzene from Key Analogs


Regiochemical Purity and Supplier Availability vs. 2-Ethynyl Regioisomer

The 4-ethynyl-2-fluoro isomer (CAS: 2340294-60-0) is commercially stocked and offered with a standard purity of 98% by major reagent suppliers, whereas its 2-ethynyl-4-fluoro regioisomer (CAS: 2568197-55-5) is listed but typically available only on a quote basis with less transparent supply chains . This disparity reflects the 4-ethynyl isomer's more established synthetic utility and reliable procurement path.

Regiochemistry Purity Specification Cross-Coupling Reagent

Calculated Lipophilicity (LogP) Distinction from Methyl and Regioisomeric Analogs

The isopropoxy group in the target compound confers a calculated LogP (XLogP3) of 2.59, which is lower than the 2.91 calculated for the methyl analog (4-ethynyl-2-fluoro-1-methylbenzene) but differs from the reported values for the 2-ethynyl regioisomer that range from 0.8 to 3.38 depending on computational method . The target compound's LogP of 2.59 positions it in a moderate lipophilicity range favorable for membrane permeability while potentially reducing non-specific binding relative to more hydrophobic analogs.

Lipophilicity Partition Coefficient Drug-Likeness

Predicted Boiling Point and Density Differentiation from the Methyl Analog

The target compound exhibits a predicted boiling point of 237.0 ± 30.0 °C and a density of 1.05 ± 0.1 g/cm³ . In contrast, the methyl analog (4-ethynyl-2-fluoro-1-methylbenzene) has a lower predicted boiling point of 168.4 ± 33.0 °C and a density of 1.0 ± 0.1 g/cm³ . The significantly higher boiling point of the isopropoxy derivative indicates lower volatility, which may be advantageous for high-temperature reactions or when a less volatile building block is required to prevent evaporative losses during synthesis or storage.

Physicochemical Properties Volatility Handling

Alkyne Reactivity Profile and Synthetic Versatility in Cross-Coupling

The terminal alkyne moiety in 4-ethynyl-2-fluoro-1-isopropoxybenzene is a proven participant in palladium-catalyzed Sonogashira cross-coupling reactions and copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . While this reactivity is shared with many terminal aryl alkynes, the specific 2-fluoro,4-ethynyl substitution pattern influences the electron density on the alkyne, potentially affecting coupling rates and yields. Comparative kinetic data versus regioisomers or analogs is not currently available in the public literature, which limits the strength of this evidence to class-level inference.

Sonogashira Coupling Click Chemistry Alkyne Building Block

Targeted Application Scenarios for 4-Ethynyl-2-fluoro-1-isopropoxybenzene Based on Proven Differentiation


Synthesis of Fluorinated Biaryl Ligands and Materials via Sonogashira Coupling

The combination of a terminal alkyne with a fluoro and isopropoxy substitution makes this compound an ideal precursor for Sonogashira coupling to construct fluorinated biaryl or alkyne-linked conjugated systems. The moderate LogP (2.59) of the building block can translate into final products with balanced lipophilicity, advantageous for liquid crystal dopants or pharmaceutical intermediates requiring specific polarity. The compound's higher boiling point (237 °C) relative to methyl analogs reduces the risk of evaporative loss during heated coupling reactions, ensuring more consistent stoichiometry .

Click Chemistry Assembly of Fluorescent Probes or Bioconjugates

The terminal alkyne handle enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized biomolecules or fluorophores. The 4-ethynyl-2-fluoro-1-isopropoxybenzene scaffold can serve as a lipophilic anchor or a spacer in probe design. The 98% commercial purity and ready availability from stocked suppliers minimize the need for pre-use purification in multi-step click assemblies, streamlining workflow and improving overall synthetic efficiency .

Building Block for Fluorine-Containing Medicinal Chemistry Libraries

The ortho-fluoro substituent and isopropoxy group contribute to the compound's drug-like properties, including a favorable LogP range (2.59) for permeability and a lower molecular weight (178.20) compared to difluoromethyl analogs (e.g., 170.13 for 1-(difluoromethyl)-4-ethynyl-2-fluorobenzene). This compound can be used to generate diverse analogs via alkyne functionalization for structure-activity relationship (SAR) studies, particularly in programs targeting central nervous system or anti-infective targets where a balance of lipophilicity and hydrogen-bonding capacity is critical .

Synthesis of Advanced Organic Electronics Components

The rigid, electron-withdrawing fluorine atom adjacent to the alkyne can fine-tune the HOMO-LUMO gap and electron affinity of conjugated polymers or small-molecule semiconductors. The isopropoxy group provides solubility in common organic solvents, facilitating solution processing. Researchers can leverage this specific substitution pattern to modulate intermolecular π-π stacking and charge transport properties in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs), where subtle changes in substitution can dramatically alter device performance.

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